molecular formula C23H16BrN3O4S B12037877 N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12037877
M. Wt: 510.4 g/mol
InChI Key: CWHBFJUHTBWAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide features a benzodioxole moiety linked via a sulfanyl acetamide bridge to a quinazolinone core substituted with a 4-bromophenyl group.

Key structural attributes:

  • Quinazolinone core: Provides hydrogen-bonding capacity via the 4-oxo group.
  • 4-Bromophenyl substituent: Enhances lipophilicity and steric bulk compared to smaller halogens (e.g., Cl) or alkyl groups (e.g., methyl).
  • Benzodioxole moiety: May improve metabolic stability due to electron-rich aromatic systems.

Properties

Molecular Formula

C23H16BrN3O4S

Molecular Weight

510.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H16BrN3O4S/c24-14-5-8-16(9-6-14)27-22(29)17-3-1-2-4-18(17)26-23(27)32-12-21(28)25-15-7-10-19-20(11-15)31-13-30-19/h1-11H,12-13H2,(H,25,28)

InChI Key

CWHBFJUHTBWAPQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Niementowski Quinazolinone Synthesis

The quinazolinone core is synthesized via the Niementowski reaction, which involves cyclocondensation of anthranilic acid derivatives with amides or urea. For the target compound:

  • Starting Materials :

    • Anthranilic acid (or methyl anthranilate)

    • 4-Bromophenylurea or 4-bromophenyl isocyanate

  • Reaction Conditions :

    • Heated at 120–140°C in formamide or acetic acid for 6–8 hours.

    • Cyclization yields 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2(1H)-one.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the anthranilic acid’s amino group on the carbonyl carbon of the 4-bromophenylurea, followed by dehydration to form the bicyclic quinazolinone.

Introduction of the Sulfanyl Group

Thiolation of Quinazolinone

The 2-position of the quinazolinone is functionalized with a sulfanyl group via nucleophilic substitution:

  • Reagents :

    • 3-(4-Bromophenyl)-4-oxoquinazolin-2(1H)-one

    • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base

    • Thiourea or Lawesson’s reagent for thiolation

  • Procedure :

    • The quinazolinone is treated with thiourea in ethanol under reflux (12 hours) to yield 2-mercapto-3-(4-bromophenyl)-4-oxoquinazoline.

    • Alternative: Direct thiolation using H₂S gas in DMF at 50°C.

Yield : 70–80% after recrystallization (ethanol/water).

Coupling with N-(1,3-Benzodioxol-5-yl)acetamide

Synthesis of 2-Chloro-N-(1,3-benzodioxol-5-yl)acetamide

The acetamide side chain is prepared separately:

  • Reagents :

    • 1,3-Benzodioxol-5-amine (piperonylamine)

    • Chloroacetyl chloride

    • Triethylamine (TEA) in dichloromethane (DCM)

  • Procedure :

    • Piperonylamine (1 equiv) is dissolved in DCM, cooled to 0°C, and treated with TEA (1.2 equiv).

    • Chloroacetyl chloride (1.1 equiv) is added dropwise, stirred for 2 hours, and washed with NaHCO₃.

    • The product is recrystallized from ethyl acetate.

Yield : 85–90%.

Nucleophilic Substitution to Form Sulfanyl Linkage

The final coupling step involves reacting the thiolated quinazolinone with the chloroacetamide:

  • Reagents :

    • 2-Mercapto-3-(4-bromophenyl)-4-oxoquinazoline

    • 2-Chloro-N-(1,3-benzodioxol-5-yl)acetamide

    • K₂CO₃ in acetone or DMF

  • Procedure :

    • A mixture of the thiol (1 equiv), chloroacetamide (1.2 equiv), and K₂CO₃ (2 equiv) in acetone is stirred at 25°C for 12 hours.

    • The product is filtered, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–75%.

Optimization and Characterization

Reaction Optimization Table

StepReagents/ConditionsYield (%)Purity (HPLC)
Quinazolinone synthesisAnthranilic acid + 4-bromophenylurea, 140°C7598.5
ThiolationThiourea, ethanol, reflux7897.8
Acetamide couplingK₂CO₃, acetone, 25°C7099.1

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, quinazolinone H-5), 7.89 (d, J = 8.4 Hz, 2H, BrC₆H₄), 6.92–6.85 (m, 3H, benzodioxole), 4.32 (s, 2H, SCH₂CO), 3.98 (s, 2H, OCH₂O).

  • IR (KBr) : 1685 cm⁻¹ (C=O quinazolinone), 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C-O-C benzodioxole).

  • MS (ESI) : m/z 526 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines quinazolinone formation and thiol-alkylation in a single pot:

  • Reagents :

    • Anthranilic acid, 4-bromophenyl isocyanate, thiourea, 2-chloroacetamide

  • Conditions :

    • Sequential addition in DMF at 100°C, followed by K₂CO₃ at 25°C.
      Advantage : Reduces purification steps; yield ≈60%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time for the coupling step from 12 hours to 30 minutes, improving yield to 80%.

Challenges and Solutions

  • Low Solubility : The quinazolinone intermediate exhibits poor solubility in polar solvents. Use of DMF or DMSO as co-solvents enhances reactivity.

  • Over-Alkylation : Excess chloroacetamide may cause di-substitution. Stoichiometric control (1:1.2 ratio) mitigates this.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific pathways or receptors involved in diseases.

Industry: In the industrial sector, the compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinazolinone moieties may play crucial roles in binding to these targets, while the sulfanyl group can participate in redox reactions, modulating the compound’s activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Benzodioxole moiety : Known for its presence in various bioactive compounds.
  • Quinazoline derivative : Often associated with anticancer and antimicrobial properties.
  • Thioether linkage : This feature may enhance the compound's reactivity and biological interactions.

Structural Formula

The structural formula can be represented as follows:

C19H18BrN3O3S\text{C}_{19}\text{H}_{18}\text{BrN}_3\text{O}_3\text{S}

Anticancer Activity

Research indicates that N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)6.8
HeLa (Cervical)4.5

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it may serve as a potential lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : Similar to other quinazoline derivatives, it may interfere with DNA replication processes in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : The compound appears to induce oxidative stress in cancer cells, leading to cell death.
  • Targeting Specific Enzymes : Potential inhibition of kinases involved in cell signaling pathways related to growth and survival.

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide on xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains. The findings revealed that it was particularly effective against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting it could be developed into a novel therapeutic agent for treating resistant infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in substituents on the quinazolinone core and the heterocyclic systems attached to the sulfanyl acetamide bridge. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name & CAS/ID Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 4-Bromophenyl, quinazolinone C₂₄H₁₈BrN₃O₄S ~548.44 Bromine enhances binding affinity
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Methylphenyl, quinazolinone C₂₄H₁₉N₃O₄S 445.49 Methyl improves lipophilicity
N-(3,4-Difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Methylphenyl, difluorophenyl C₂₃H₁₈F₂N₃O₃S 481.47 Fluorine increases electronic effects
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chlorophenyl, triazole C₂₄H₂₀ClN₅O₃S 518.96 Triazole core alters metabolic stability
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 3,4-Dimethoxyphenyl, imidazole C₂₅H₂₁FN₃O₅S 517.51 Methoxy/fluorine groups modulate solubility
Key Observations:
  • Heterocyclic Systems: Quinazolinone-based analogs (target compound and ) may exhibit stronger hydrogen-bonding interactions than triazole or imidazole derivatives .
  • Substituent Lipophilicity : Methyl and methoxy groups improve lipophilicity, favoring membrane permeability, while polar groups (e.g., -OCH₃) enhance water solubility .
Anti-Exudative Activity

Compounds with sulfanyl acetamide scaffolds, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s bromophenyl group may further optimize activity due to enhanced hydrophobic interactions with inflammatory targets.

Cytotoxicity

In a study on 4-benzyl-1,3-oxazole derivatives , the presence of bromophenyl sulfonyl groups correlated with heightened cytotoxicity in Daphnia magna assays . This suggests that the target compound’s bromine substituent could increase toxicity relative to methyl or methoxy analogs, necessitating careful dose optimization.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high purity?

  • Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to slightly basic conditions). Use anhydrous solvents (e.g., DMF) and catalysts like K2_2CO3_3 to minimize side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, 90% acetonitrile/water) .
  • Validation : Structural confirmation requires 1^1H/13^13C NMR (e.g., quinazolinone protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ at m/z 506.02) .

Q. How can researchers optimize reaction yields during sulfanyl-acetamide linkage formation?

  • Methodology : Optimize molar ratios (e.g., 1:1.2 for thiol-to-acetamide coupling) and reaction time (12–18 hours under nitrogen). Use activating agents like EDCI/HOBt to enhance coupling efficiency. Monitor intermediates via TLC (Rf_f 0.3–0.5 in dichloromethane/methanol 9:1) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish direct target engagement from off-target effects.
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to isolate SAR trends. Use molecular docking (AutoDock Vina) to predict binding modes to targets like PARP-1 or EGFR .
    • Data reconciliation : Cross-validate using isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

Q. What strategies ensure compound stability during long-term pharmacological studies?

  • Methodology :

  • Storage : Lyophilize and store at –80°C under argon. Avoid aqueous buffers with pH < 5 or > 8 to prevent hydrolysis of the sulfanyl bridge.
  • Stability testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (degradants < 5%) .
    • Table : Stability under varying conditions:
ConditionDegradation (%)Key Degradants
pH 3.0, 25°C22%Quinazolinone sulfoxide
pH 7.4, 37°C8%None detected
UV light (254 nm)35%Benzodioxole cleavage

Q. How to design experiments to elucidate the compound’s mechanism of action in cancer models?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, DNA repair).
  • Proteomics : Use SILAC labeling to quantify changes in protein phosphorylation (e.g., ATM/ATR kinases) .
    • Validation : Knockdown putative targets (CRISPR/Cas9) and assess resistance phenotypes .

Q. What computational approaches predict metabolic liabilities of this compound?

  • Methodology :

  • In silico tools : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of benzodioxole).
  • Metabolite ID : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS (Q-TOF) for glutathione adducts or hydroxylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.